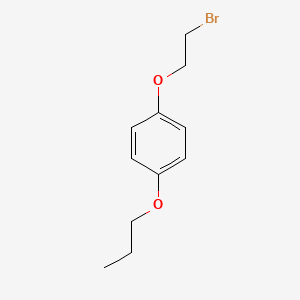

1-(2-Bromoethoxy)-4-propoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-Bromoethoxy)-2-bromobenzene” is a laboratory chemical . It’s also known as "2-Bromoethyl p-bromophenyl ether" .

Synthesis Analysis

There’s a paper discussing the synthesis of constitutional isomers of tetra-and-hexa-bromo-functionalized pillar5arenes through the co-condensation of hydroquinone derivatives of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene .Physical And Chemical Properties Analysis

The physical state of “1-(2-Bromoethoxy)-2-bromobenzene” is liquid, and it has a clear appearance with a stench odor . Its melting point is between 35 - 36 °C, and its boiling point is between 160 - 162 °C at 16 mmHg .科学的研究の応用

Synthesis and Chemical Applications

Intermediate in Medicinal Agents : 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, is used as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia. The synthesis process involves the Williamson Reaction and has been optimized for factors like temperature, solvent, and reaction time (Zhai Guang-xin, 2006).

Production of Organic Dyes and Electroluminescent Materials : 1-Bromo-2,4-dinitrobenzene, another similar compound, serves as an intermediate for the production of organic dyes, pharmaceutical agents, and organic electroluminescent materials. Its synthesis from bromobenzene and subsequent nitration in water has been optimized for high yield and purity (Jiaming Xuan et al., 2010).

Environmental and Material Science

Study of Brominated Hydrocarbon Combustion : Research into the pyrolytic thermal degradation of brominated hydrocarbons, such as 2-bromophenol, has implications for understanding the formation of hazardous combustion byproducts in incinerators and accidental fires. This research is crucial for environmental safety and the development of safer materials (Catherine S Evans & B. Dellinger, 2003).

Supercapacitor Applications : The electrochemical behavior of carbon electrodes in supercapacitors using aqueous solutions modified with redox-active species, including bromine derivatives, has been explored. This research contributes to the development of more efficient energy storage devices (E. Frąckowiak et al., 2014).

Advanced Organic Synthesis

- Development of Novel Organic Syntheses : Research into the synthesis of various bromobenzene derivatives, including those similar to 1-(2-Bromoethoxy)-4-propoxybenzene, has led to the development of novel methods and intermediates for organic synthesis. These methods are crucial for synthesizing complex organic molecules and pharmaceuticals (V. Diemer et al., 2011).

Safety And Hazards

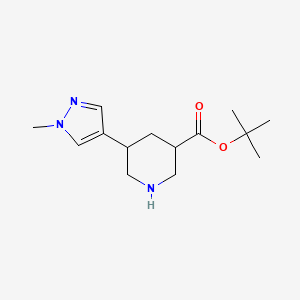

特性

IUPAC Name |

1-(2-bromoethoxy)-4-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h3-6H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULIYFUKBQTDHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-4-propoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)

![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)

![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)

![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)

![2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid](/img/structure/B2857717.png)

methanamine](/img/structure/B2857718.png)

![6-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857722.png)